Cas no 42933-13-1 (2-methylbutane-1,2,3,4-tetrol)

2-methylbutane-1,2,3,4-tetrol structure
2-methylbutane-1,2,3,4-tetrol structure
Product Name:2-methylbutane-1,2,3,4-tetrol
CAS No:42933-13-1
MF:C5H12O4
MW:136.146382331848
MDL:MFCD19440992
CID:332216
PubChem ID:6451933
Update Time:2025-10-28

2-methylbutane-1,2,3,4-tetrol Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-Butanetetrol,2-methyl-
    • 2-Methyl-1,2,3,4-butanetetrol
    • 2-methylbutane-1,2,3,4,-tetrol
    • (+)-2C-methylerythritol
    • (2R,3S)-2-methylbutane-1,2,3,4-tetraol
    • (2S,3R)-2-methylbutane-1,2,3,4-tetrol
    • 2-C-methyl-D-erithritol
    • 2C-methyl-D-erythritol
    • 2-C-methyl-D-erythritol
    • 2-C-methylglycerol
    • 2-C-methyl-L-erythritol
    • 2-methyl-1,2,3-propanetriol
    • 2-methyl-1,2,3-propenetriol
    • 2-Methyl-1,2,3-trihydroxypropane
    • 2-methylglycerin
    • 2-methylglycerol
    • 2-methyl-propane-1,2,3-triol
    • AC1L83S2
    • NSC403834
    • 2-methylbutane-1,2,3,4-tetrol
    • SCHEMBL17867170
    • 42933-13-1
    • 2-Methylbutane-1,2,3,4-tetraol
    • 2-methyl-butane-1,2,3,4-tetraol
    • EINECS 256-006-0
    • NS00058745
    • 1,2,3,4-Butanetetrol, 2-methyl-, (2R,3R)-
    • DTXSID901308143
    • EN300-23015546
    • MDL: MFCD19440992
    • Inchi: 1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3
    • InChI Key: HGVJFBSSLICXEM-UHFFFAOYSA-N
    • SMILES: OC(C)(CO)C(CO)O

Computed Properties

  • Exact Mass: 136.073559
  • Monoisotopic Mass: 136.073559
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.9
  • XLogP3: -2.2

Experimental Properties

  • Density: 1.341
  • Boiling Point: 368.1°Cat760mmHg
  • Flash Point: 193.1°C
  • Refractive Index: 1.528
  • PSA: 80.92000
  • LogP: -1.91710

2-methylbutane-1,2,3,4-tetrol Pricemore >>

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